2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to a phenyl ring, which is further substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(3-(trifluoromethyl)phenyl)acetonitrile with ammonia in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Uniqueness
2-(2-Amino-3-(trifluoromethyl)phenyl)acetic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[2-amino-3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(8(6)13)4-7(14)15/h1-3H,4,13H2,(H,14,15) |
InChI Key |
VBEIMSTXGJNROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N)CC(=O)O |
Origin of Product |
United States |
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